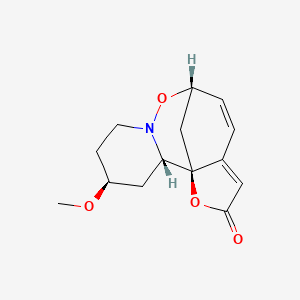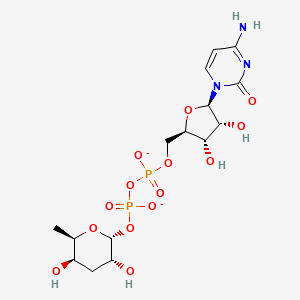
CDP-alpha-D-abequose(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDP-alpha-D-abequose(2-) is a CDP-D-abequose(2-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of a CDP-alpha-D-abequose.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Biosynthetic Pathways
CDP-alpha-D-abequose(2-) plays a significant role in enzymatic synthesis and biosynthetic pathways. Studies have detailed its in vitro synthesis using enzymes from cell extracts of Escherichia coli strains expressing genes from the rfb gene cluster of Salmonella enterica. This process involves multiple enzymatic reactions leading to the production of CDP-D-abequose from intermediates like CDP-6-deoxy-D-xylo-4-hexulose and CDP-3,6-dideoxy-D-xylo-4-hexulose (Lindqvist et al., 1994). The purified glucose-1-phosphate cytidylyltransferase, a key enzyme in this biosynthetic pathway, has been characterized, providing insights into its kinetics and mechanism (Lindqvist et al., 1994).
Structural Analysis and Molecular Characterization
CDP-alpha-D-abequose(2-) has been the subject of structural analysis and molecular characterization, providing insights into its formation and function. The molecular structure of alpha-D-glucose-1-phosphate cytidylyltransferase from Salmonella typhi, involved in its production, has been elucidated, revealing the enzyme's hexameric structure and active site details (Koropatkin & Holden, 2004).
Genetic Organization and Evolutionary Insights
Research has also focused on the genetic organization and evolutionary aspects of genes involved in the biosynthesis of CDP-alpha-D-abequose(2-). Studies have identified and sequenced genes like rfbS and rfbE from Salmonella strains, which are critical in determining antigenic specificity and are involved in the biosynthesis of CDP-abequose (Verma & Reeves, 1989). Additionally, the genetic organization of 3,6-dideoxyhexose biosynthetic genes in Yersinia pseudotuberculosis has been analyzed, offering insights into the evolutionary origin of these genes and their role in the biosynthesis of CDP-alpha-D-abequose(2-) (Hobbs & Reeves, 1995).
Eigenschaften
Produktname |
CDP-alpha-D-abequose(2-) |
|---|---|
Molekularformel |
C15H23N3O14P2-2 |
Molekulargewicht |
531.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,5R,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7-,8-,9-,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
JHEDABDMLBOYRG-YGBYUOMUSA-L |
Isomerische SMILES |
C[C@@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
Kanonische SMILES |
CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Synonyme |
CDP-3,6-dideoxy-D-galactose CDP-D-abequose cytidine diphosphate-abequose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



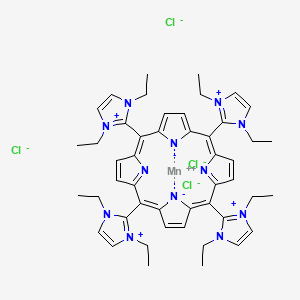
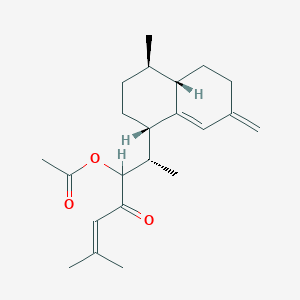
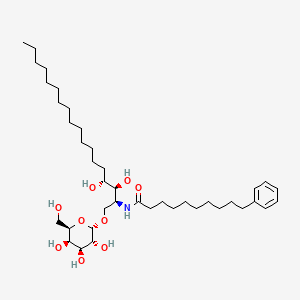


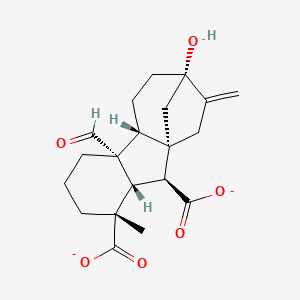
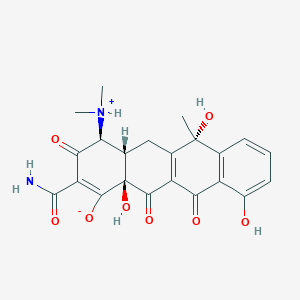

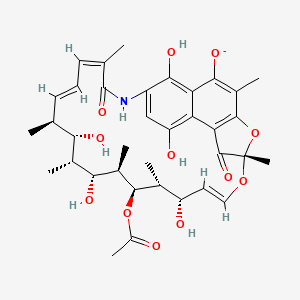
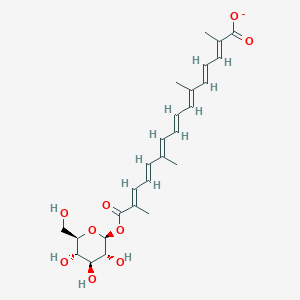

![(E)-3-[5-[2-[4-[(E)-2-carboxyethenyl]-3-oxo-5-propylfuran-2-yl]propan-2-yl]-4-oxo-2-propylfuran-3-yl]prop-2-enoic acid](/img/structure/B1263531.png)
![(15S)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263534.png)
